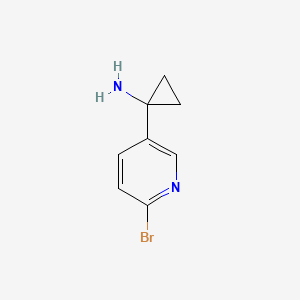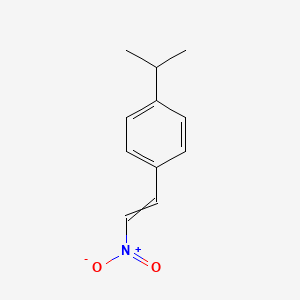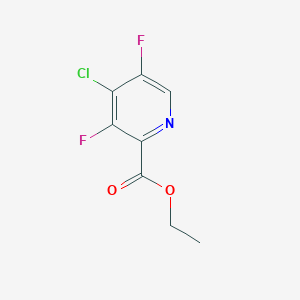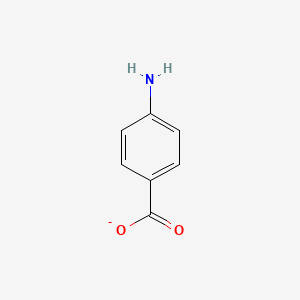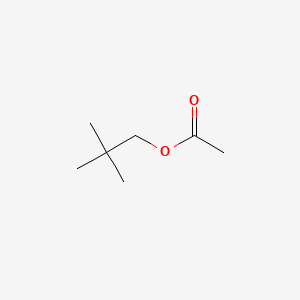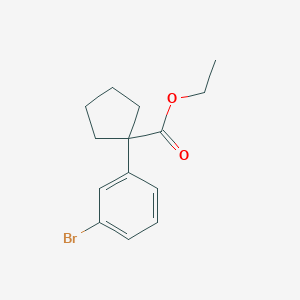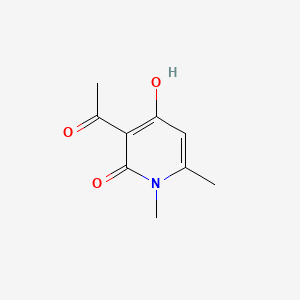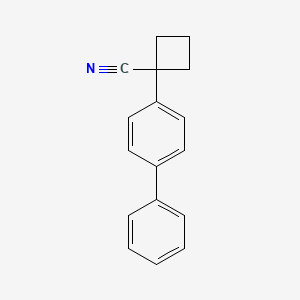
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
描述
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6Cl2N2O It is known for its unique structure, which includes a quinoline ring substituted with chlorine and a methyl group, and an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5,7-dichloro-2-methyl-8-quinolinol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a range of substituted quinoline derivatives with different functional groups.
科学研究应用
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
相似化合物的比较
Similar Compounds
Acetonitrile, [(5,7-dichloro-8-quinolinyl)oxy]-: This compound is similar but lacks the methyl group on the quinoline ring.
Acetonitrile, [(5,7-dichloro-2-methyl-quinolinyl)oxy]-: This compound is similar but may have different substitution patterns on the quinoline ring.
Uniqueness
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups on the quinoline ring, along with the acetonitrile moiety, provides distinct chemical and physical properties that differentiate it from other similar compounds.
属性
CAS 编号 |
88757-24-8 |
|---|---|
分子式 |
C12H8Cl2N2O |
分子量 |
267.11 g/mol |
IUPAC 名称 |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8Cl2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
InChI 键 |
BVWGQYAEICASDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

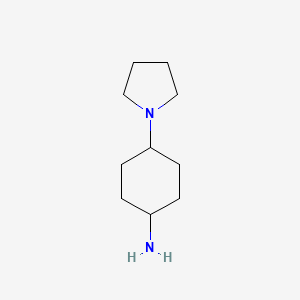
![2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B8803770.png)
![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-YL)methyl]amine](/img/structure/B8803785.png)
